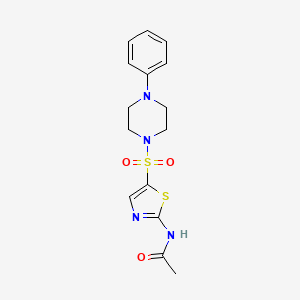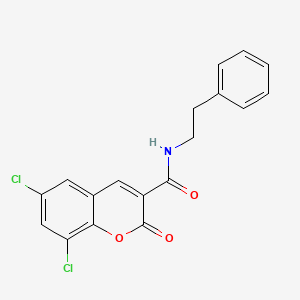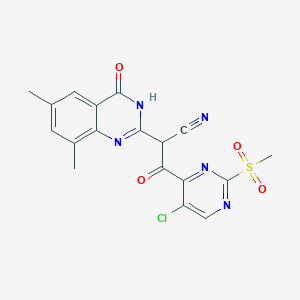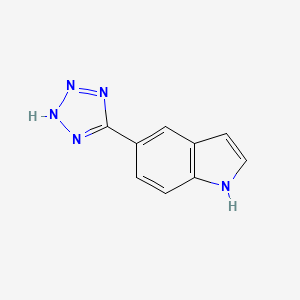![molecular formula C18H18N4O3S B2519288 N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide CAS No. 902503-27-9](/img/no-structure.png)
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide, also known as DTQ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DTQ belongs to the class of quinazoline derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Antimicrobial Activities
Research on quinazolinone derivatives reveals significant antimicrobial properties. Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showing good antimicrobial activity compared to standard drugs, indicating the potential of such compounds in addressing microbial resistance (Patel & Shaikh, 2011).
Pharmacological Importance
Quinazolinone derivatives are recognized for their varied pharmacological significance, including anti-inflammatory, analgesic, and antibacterial activities. Rajveer et al. (2010) conducted studies on 6-bromoquinazolinone derivatives to evaluate their pharmacological activities, which were synthesized, purified, and characterized with analytical and spectral data (Rajveer et al., 2010).
Synthesis of Novel Derivatives
The synthesis of new derivatives enhances the understanding of their biological activities. Nguyen et al. (2022) successfully synthesized new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process from anthranilic acid and aryl isothiocyanates, highlighting the chemical versatility and potential for further biological exploration (Nguyen et al., 2022).
Analgesic and Anti-inflammatory Activities
The exploration of analgesic and anti-inflammatory activities of quinazolinone derivatives is a significant area of research. Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, finding potent analgesic and anti-inflammatory activities in certain compounds, indicating their therapeutic potential (Alagarsamy et al., 2015).
Antitumor Activity
Quinazolinone derivatives have been evaluated for their antitumor activities. A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones showed significant broad-spectrum antitumor activity, with certain compounds being more potent than the positive control, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide involves the reaction of 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine with 4-bromoacetanilide in the presence of a base to form the intermediate product. This intermediate product is then reacted with acetic anhydride to form the final product, N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide.", "Starting Materials": [ "6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine", "4-bromoacetanilide", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: 6,7-dimethoxy-2-thioxo-1,2-dihydroquinazoline-4-amine is reacted with 4-bromoacetanilide in the presence of a base to form the intermediate product.", "Step 2: The intermediate product is then reacted with acetic anhydride to form the final product, N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide." ] } | |
CAS RN |
902503-27-9 |
Product Name |
N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide |
Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.43 |
IUPAC Name |
N-[4-[(6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-10(23)19-11-4-6-12(7-5-11)20-17-13-8-15(24-2)16(25-3)9-14(13)21-18(26)22-17/h4-9H,1-3H3,(H,19,23)(H2,20,21,22,26) |
InChI Key |
OVLMRHHAPYCRQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methylene]malononitrile](/img/structure/B2519208.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)

![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)


![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)